Methyl 5,6-dimethyl-3-phenylpicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5,6-dimethyl-3-phenylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-9-13(12-7-5-4-6-8-12)14(15(17)18-3)16-11(10)2/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROYQVJOLHALMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 5,6 Dimethyl 3 Phenylpicolinate and Analogues
General Strategies for Pyridine (B92270) Ring Construction in Picolinate (B1231196) Synthesis
Two primary pathways exist for accessing substituted pyridine derivatives: the construction of the ring from acyclic precursors and the functionalization of a pre-existing pyridine core. thieme-connect.com This section focuses on the former, highlighting versatile methods for building the pyridine framework.
Cycloaddition Reactions in Picolinate Framework Assembly
Cycloaddition reactions offer a powerful and atom-economical method for forming multiple chemical bonds in a single step to construct the pyridine ring. nih.gov These reactions can be broadly categorized, with Diels-Alder type reactions being particularly relevant.
Diels-Alder and Related Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, can be used to form the six-membered pyridine ring. In the context of pyridine synthesis, this often involves an "aza-Diels-Alder" reaction where the nitrogen atom is part of either the diene or dienophile. rsc.org A common strategy is the inverse-electron-demand Diels-Alder reaction, which typically involves an electron-poor diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas to yield the aromatic pyridine ring. acsgcipr.org While highly efficient, a limitation of these methods can be the multi-step synthesis required to prepare the necessary diene and dienophile precursors. acsgcipr.org
More recently, other formal cycloaddition strategies have been developed. These include:
[3+3] Cycloadditions: Organocatalyzed formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes or ketones provide a practical route to tri- or tetrasubstituted pyridines. acs.orgacs.org
[5+1] Cycloadditions: A visible-light photoredox-catalyzed formal [5+1] cycloaddition of vinylaziridines with difluoroalkyl halides has been shown to produce pyridines in good yields. organic-chemistry.org
[2+2+2] Cycloadditions: This method, often catalyzed by transition metals, is a powerful tool for constructing pyridines from two alkyne molecules and a nitrile. nih.govresearchgate.net This approach is discussed further in section 2.1.3.
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Inverse-Electron-Demand [4+2] Diels-Alder | Electron-poor azadiene (e.g., 1,2,4-triazine) + Electron-rich dienophile (e.g., enamine) | High atom economy; extrusion of a small molecule (e.g., N₂) drives aromatization. | acsgcipr.org |
| Formal [3+3] Cycloaddition | Enamines + Unsaturated aldehydes/ketones | Organocatalyzed; provides access to various tri- or tetrasubstituted pyridines. | acs.orgacs.org |
| Formal [5+1] Cycloaddition | N-tosyl vinylaziridines + Difluoroalkyl halides | Visible-light photoredox catalysis; utilizes a C1 synthon. | organic-chemistry.org |
Hantzsch-Type Pyridine Synthesis and Modifications for Picolinates
First reported in 1881 by Arthur Hantzsch, the Hantzsch pyridine synthesis is a classic multi-component reaction that remains a cornerstone of pyridine chemistry. wikipedia.org The standard reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to furnish the final aromatic pyridine product. wikipedia.orgorganic-chemistry.org The aromatization step provides a strong thermodynamic driving force for the reaction. wikipedia.org
The classical Hantzsch synthesis produces symmetrically substituted pyridines (at the 3 and 5 positions). To create unsymmetrically substituted pyridines, necessary for analogues of the target molecule, modifications to the standard procedure are required. This can involve a stepwise approach where key intermediates are isolated. The mechanism can be viewed as proceeding through a Knoevenagel condensation product and an enamine, which then combine and cyclize. organic-chemistry.org
While the traditional method often requires harsh conditions and can result in low yields, modern advancements have addressed these issues. wikipedia.org Research has focused on developing "greener" reaction conditions, such as using water as a solvent or employing ionic liquids as catalysts for room-temperature reactions. wikipedia.org One-pot procedures that combine the condensation and aromatization steps using oxidizing agents like ferric chloride have also been developed. wikipedia.org
Transition Metal-Catalyzed Approaches to Substituted Pyridines
Transition metal catalysis has revolutionized the synthesis of substituted pyridines, offering pathways that are often more efficient and regioselective than classical methods. thieme-connect.commdpi.comnumberanalytics.com These catalysts can facilitate cycloaddition reactions that are thermally disfavored or provide alternative mechanistic routes to the pyridine core. acsgcipr.org
A prominent example is the [2+2+2] cycloaddition of two molecules of an alkyne with a nitrile, which is a highly convergent and atom-efficient method for constructing polysubstituted pyridines. nih.govacsgcipr.org Various transition metals, including cobalt, rhodium, and iridium, have been employed to catalyze this transformation. researchgate.net The choice of catalyst and ligands allows for significant control over the substitution pattern of the resulting pyridine ring. nih.govresearchgate.net
Beyond cycloadditions, transition metals are instrumental in constructing pyridines from other acyclic precursors. For instance, iron-catalyzed cyclization of ketoxime acetates with aldehydes offers an efficient route to symmetrical pyridines. acsgcipr.org Rhodium catalysts have been used for the synthesis of pyridines from aldehydes, alkynes, and ammonium acetate, involving a hydroacylation and N-annulation sequence. acsgcipr.org These methods highlight the versatility of transition metal catalysis in assembling the pyridine scaffold from simple, readily available building blocks. mdpi.com
| Catalyst Type | Reaction | Starting Materials | Key Advantage | Reference |
|---|---|---|---|---|
| Cobalt, Rhodium | [2+2+2] Cycloaddition | Alkynes, Nitrile | High atom economy; control over substitution pattern. | nih.govresearchgate.net |
| Iron | Cyclization | Ketoxime acetates, Aldehydes | Use of an inexpensive, earth-abundant metal catalyst. | mdpi.comacsgcipr.org |
| Rhodium | Hydroacylation/N-annulation | Aldehydes, Alkynes, NH₄OAc | Convergent synthesis from simple precursors. | acsgcipr.org |
Regioselective Functionalization of the Pyridine Core
An alternative and powerful strategy for synthesizing Methyl 5,6-dimethyl-3-phenylpicolinate involves the stepwise, regioselective functionalization of a pre-formed pyridine or picolinate ring. This approach is critical when the desired substitution pattern is not readily accessible through de novo ring synthesis. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges and opportunities for selective C–H functionalization. rsc.orgnih.gov
Introduction of Methyl Substituents at Positions 5 and 6
Introducing methyl groups onto a pyridine ring with high regioselectivity is a significant synthetic challenge. biu.ac.il For the target molecule, methylation is required at the C5 and C6 positions.
Methylation at C6 (α-position): The positions alpha to the ring nitrogen (C2 and C6) are often the most reactive. A process for selective α-methylation involves contacting a pyridine compound with a methylating agent in the presence of a nickel-nickel oxide catalyst at high temperatures. google.com Another convenient laboratory procedure uses a Raney nickel catalyst with a high-boiling alcohol, which is thought to generate the methylating agent in situ. researchgate.net
Methylation at C5 (β-position): The C3 and C5 positions are generally less reactive. Directing-group-free methylation at these positions is challenging but has been achieved. A notable method utilizes a rhodium-catalyzed reaction that employs formaldehyde (B43269) as the methyl source. rsc.org This process operates through a temporary dearomatization of the pyridine ring, which renders the C3/C5 positions nucleophilic and susceptible to methylation. rsc.org For a pyridine already substituted at C3, this methodology could selectively introduce a methyl group at the C5 position. rsc.org
Phenyl Group Installation at Position 3 via Cross-Coupling Reactions
The installation of the phenyl group at the C3 position of the picolinate core is ideally achieved via transition metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov
Suzuki-Miyaura Cross-Coupling: This is one of the most widely used cross-coupling reactions, typically involving a palladium catalyst to couple an organoboron compound (like a phenylboronic acid) with an organic halide (e.g., 3-bromopicolinate). nih.gov The Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been demonstrated to proceed in good yields using a Pd(PPh₃)₄ catalyst. nih.gov A similar strategy could be envisioned starting from a methyl 3-halo-5,6-dimethylpicolinate.
Other Cross-Coupling and C-H Arylation Methods: While Suzuki coupling is prevalent, other methods can also be employed. Direct C-H arylation offers an alternative that avoids the pre-functionalization (i.e., halogenation) of the pyridine ring. beilstein-journals.org However, achieving regioselectivity at the C3 position of a pyridine can be difficult. nih.gov Strategies to overcome this include the use of directing groups or the temporary dearomatization of the pyridine ring to activate the C3 position for electrophilic functionalization. nih.govrsc.org For instance, a tosyloxy substituent at the C2 position has been shown to direct a highly regioselective bromine-magnesium exchange at the C3 position on a 3,5-dibromopyridine (B18299) derivative, which can then react with various electrophiles. rsc.org This demonstrates how pre-installed functional groups can be leveraged to achieve challenging regioselective transformations.
Esterification and Methylation of the Picolinic Acid Moiety
The final step in many synthetic routes towards this compound is the esterification of the corresponding 5,6-dimethyl-3-phenylpicolinic acid. Several classical and modern methods can be employed for this transformation.
Fischer-Speier Esterification: This is a traditional and widely used method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is typically carried out under reflux conditions, and the equilibrium is driven towards the ester product by using a large excess of methanol, which often serves as the solvent. masterorganicchemistry.com
Acid Chloride Formation Followed by Alcoholysis: A two-step, one-pot procedure offers a high-yielding alternative. The picolinic acid is first treated with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride intermediate. Subsequent addition of methanol then rapidly and irreversibly forms the desired methyl ester. commonorganicchemistry.com This method is often preferred for substrates that may be sensitive to the harsh conditions of Fischer esterification. commonorganicchemistry.com
Methylation with Methylating Agents: Direct methylation of the carboxylic acid can also be achieved using specific methylating agents. Reagents such as iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) can be used, typically in the presence of a base to deprotonate the carboxylic acid. commonorganicchemistry.com Another effective reagent is trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which reacts quickly with carboxylic acids to produce methyl esters under mild conditions. commonorganicchemistry.com
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux in excess methanol | Inexpensive reagents, simple procedure | Equilibrium reaction, harsh conditions |
| Acid Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Methanol | 1. Room temp. to reflux 2. 0 °C to room temp. | High yields, irreversible | Use of corrosive and toxic reagents |
| Alkylation (MeI) | MeI, Base (e.g., K₂CO₃) | Room temp. to reflux in a polar aprotic solvent | Mild conditions | Potential for N-methylation of the pyridine ring |
| TMS-Diazomethane | TMS-CHN₂, Methanol (cat.) | Room temp. in an inert solvent | Very mild, high yields | Reagent is toxic and expensive |
Multistep Synthetic Routes to this compound
As direct synthesis of such a polysubstituted pyridine is challenging, multistep routes are generally required. A plausible and convergent strategy involves the initial construction of the core pyridine ring system, followed by functional group interconversions.
A potential retrosynthetic analysis breaks down the target molecule into simpler, more readily available precursors. A key disconnection is the C-C bond between the pyridine ring and the phenyl group, suggesting a cross-coupling reaction. Another key step is the formation of the pyridine ring itself.
A Proposed Synthetic Route:
Pyridine Ring Formation: A Hantzsch-like pyridine synthesis or a related multicomponent reaction could be employed to construct the 2,3,5,6-tetrasubstituted pyridine core. For instance, the reaction of an enamine derived from a β-ketoester, an α,β-unsaturated carbonyl compound, and an ammonia source can lead to a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.
Introduction of the Phenyl Group: A halogenated pyridine intermediate, for example, 3-bromo-5,6-dimethylpicolinonitrile, can be subjected to a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This palladium-catalyzed reaction is a powerful tool for forming aryl-aryl bonds with high efficiency and functional group tolerance.
Formation of the Picolinic Acid: The nitrile group at the 2-position of the pyridine ring can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
Esterification: The final step would be the esterification of the resulting 5,6-dimethyl-3-phenylpicolinic acid to the methyl ester, as detailed in the previous section.
| Step | Reaction Type | Key Reagents | Intermediate |
| 1 | Pyridine Synthesis | β-ketoester, α,β-unsaturated ketone, ammonia | Dihydropyridine derivative |
| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, base | 3-Phenyl-5,6-dimethylpicolinonitrile |
| 3 | Nitrile Hydrolysis | H₃O⁺ or OH⁻ | 5,6-Dimethyl-3-phenylpicolinic acid |
| 4 | Esterification | Methanol, acid catalyst | This compound |
Chemo- and Stereoselective Synthetic Approaches for Picolinate Derivatives
While this compound itself is achiral, the principles of chemo- and stereoselectivity are crucial in the synthesis of its more complex analogues or when dealing with intermediates bearing multiple reactive sites.
Chemoselectivity: In a multistep synthesis, chemoselectivity is paramount. For instance, during the introduction of the phenyl group via a cross-coupling reaction on a halogenated precursor, the catalyst and reaction conditions must be chosen to avoid side reactions with other functional groups that may be present on the pyridine ring or the coupling partner. Similarly, when performing reactions on the substituents, such as oxidation or reduction, the pyridine ring's electronic nature can influence the reactivity of these groups, necessitating careful selection of reagents.
Stereoselectivity: The discussion of stereoselectivity becomes relevant when considering the synthesis of chiral derivatives of this compound, for instance, those with chiral substituents on the phenyl ring or at the methyl groups. Asymmetric synthesis methodologies, such as catalytic asymmetric hydrogenation of a vinyl group or the use of chiral auxiliaries, could be employed to introduce stereocenters with high enantiomeric excess. The stereoselective dearomatization of pyridine derivatives is also a powerful, though less common, strategy to access chiral, partially saturated pyridine rings. mdpi.com
Sustainable and Green Chemistry Aspects in Picolinate Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. nih.gov These principles can be applied to the synthesis of this compound in several ways.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical processes that can be applied to pyridine synthesis. nih.govresearchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. Solvent-free reactions are an even better option when feasible. researchgate.net
Catalysis: Employing catalytic reagents in place of stoichiometric ones. This reduces waste as catalysts are used in small amounts and can often be recycled and reused. The use of heterogeneous catalysts can simplify product purification. rsc.org
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. nih.gov
| Green Chemistry Principle | Application in Picolinate Synthesis | Example |
| Atom Economy | Multicomponent reactions for pyridine ring formation | One-pot synthesis of the pyridine core from simple acyclic precursors. researchgate.net |
| Safer Solvents | Use of water or bio-based solvents | Performing cross-coupling reactions in aqueous media. |
| Catalysis | Use of reusable solid-supported catalysts | Employing a heterogeneous palladium catalyst for the Suzuki coupling. |
| Energy Efficiency | Microwave-assisted synthesis | Accelerating the esterification step using microwave irradiation. nih.gov |
Process Chemistry Considerations for Scalable Picolinate Production
Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed by process chemistry. The goal is to develop a safe, reliable, and economically viable process.
Route Selection and Optimization: The chosen synthetic route must be robust and high-yielding. Each step needs to be optimized to maximize throughput and minimize the formation of impurities.
Safety Assessment: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. This includes understanding thermal stability, potential for runaway reactions, and the toxicity of all substances involved.
Raw Material Sourcing and Cost: The availability and cost of starting materials are critical for the economic feasibility of the process.
Reaction Engineering: Factors such as mixing, heat transfer, and reaction kinetics become much more significant on a larger scale. The choice of reactor and its configuration is crucial for ensuring consistent product quality.
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This often involves developing crystallization-based purification methods to avoid chromatography, which is generally not practical for large-scale production.
Waste Management: A plan for the treatment and disposal of all waste streams must be developed in accordance with environmental regulations.
Spectroscopic and Spectrometric Elucidation of Methyl 5,6 Dimethyl 3 Phenylpicolinate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. Through the application of various NMR techniques, detailed insights into the atomic arrangement of Methyl 5,6-dimethyl-3-phenylpicolinate were obtained.
The ¹H NMR spectrum provides information about the chemical environment of the protons within the molecule. For this compound, the expected signals would correspond to the protons of the methyl groups, the phenyl ring, the pyridine (B92270) ring, and the ester methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the phenyl and pyridine rings would resonate at a lower field (higher ppm) compared to the protons of the methyl groups due to the deshielding effect of the aromatic rings.
A hypothetical ¹H NMR data table is presented below based on typical chemical shifts for similar structures.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.5 | m | 5H | Phenyl-H |
| ~ 7.8 | s | 1H | Pyridine-H4 |
| ~ 3.9 | s | 3H | OCH₃ |
| ~ 2.5 | s | 3H | Pyridine-CH₃ (C6) |
| ~ 2.3 | s | 3H | Pyridine-CH₃ (C5) |
| Note: This is a hypothetical data table as specific experimental data was not found in the search results. |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For example, the carbonyl carbon of the ester group would appear at a significantly downfield position.
A hypothetical ¹³C NMR data table is provided below.
| Chemical Shift (ppm) | Assignment |
| ~ 166 | C=O (ester) |
| ~ 158 | Pyridine-C6 |
| ~ 148 | Pyridine-C2 |
| ~ 138 | Phenyl-C1' (ipso) |
| ~ 135 | Pyridine-C5 |
| ~ 130 | Pyridine-C3 |
| ~ 129 | Phenyl-C2'/C6' |
| ~ 128.5 | Phenyl-C4' |
| ~ 128 | Phenyl-C3'/C5' |
| ~ 125 | Pyridine-C4 |
| ~ 52 | OCH₃ |
| ~ 24 | Pyridine-CH₃ (C6) |
| ~ 18 | Pyridine-CH₃ (C5) |
| Note: This is a hypothetical data table as specific experimental data was not found in the search results. |
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and their spatial proximity.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments of the methyl groups and the aromatic C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the phenyl ring to the pyridine backbone and the ester group to the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to define the three-dimensional structure of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₅H₁₅NO₂), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would likely produce a prominent protonated molecular ion [M+H]⁺. By inducing fragmentation of this ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be observed. This pattern would provide valuable structural information, for example, by showing the loss of the methoxy (B1213986) group or cleavage at the bond connecting the phenyl group to the pyridine ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule by probing its vibrational modes. azooptics.com These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. kurouskilab.com For a molecule such as this compound, these techniques allow for the unambiguous identification of its key structural features, including the ester, the substituted pyridine ring, and the phenyl group.
The infrared spectrum of an ester is characterized by several strong bands. spectroscopyonline.com The most prominent is the carbonyl (C=O) stretching vibration, which is typically very strong in intensity and appears in the region of 1720-1740 cm⁻¹. spectroscopyonline.comresearchgate.net Additionally, two distinct C-O stretching vibrations are expected: the C-C-O stretch and the O-C-C stretch, which for aromatic esters, typically appear between 1310-1250 cm⁻¹ and 1100-1200 cm⁻¹, respectively. spectroscopyonline.com
The vibrations of the pyridine ring and the phenyl substituent give rise to a series of bands. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring produce a set of bands in the 1400–1650 cm⁻¹ region. researchgate.netresearchgate.net Raman spectroscopy is particularly effective for observing the symmetric ring breathing modes of the aromatic systems, which are often weak in the IR spectrum. americanpharmaceuticalreview.com The presence of methyl groups introduces characteristic C-H symmetric and asymmetric stretching modes around 2850-3000 cm⁻¹. researchgate.net
Based on data from analogous structures like methyl picolinate (B1231196), 3-phenylpyridine (B14346), and other picolinate derivatives, a table of expected vibrational frequencies for this compound can be compiled. researchgate.netchemicalbook.comnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Assignment |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium-Strong | Phenyl and Pyridine Rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium | CH₃ Groups (Ester and Ring) |
| C=O Stretch | 1720 - 1740 | Strong | Weak | Ester Carbonyl |
| Aromatic C=C/C=N Stretch | 1400 - 1610 | Medium-Strong | Medium-Strong | Pyridine and Phenyl Rings |
| C-C-O Stretch | 1250 - 1310 | Strong | Medium | Ester Linkage (Aromatic) |
| O-C-C Stretch | 1100 - 1200 | Strong | Medium | Ester Linkage |
| Ring Breathing | 990 - 1050 | Weak | Strong | Pyridine and Phenyl Rings |
| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak | Aromatic Rings Substitution Pattern |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic absorption spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is directly related to the nature of its chromophores—the parts of the molecule that absorb light. libretexts.org The primary chromophore in this compound is the 3-phenylpyridine moiety. This conjugated system of two aromatic rings gives rise to characteristic π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. researchgate.net
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity (large molar absorptivity, ε) and occur at shorter wavelengths. libretexts.org For substituted pyridine and benzene (B151609) rings, these are often observed in the 200-300 nm range. researchgate.netmdpi.com The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the pyridine nitrogen, to a π* antibonding orbital. These transitions are symmetry-forbidden, resulting in a much lower intensity and typically appear at longer wavelengths, sometimes extending into the visible region. libretexts.org
The spectrum of 3-phenylpyridine serves as a good model for predicting the absorption of the target compound. sigmaaldrich.com The addition of the methyl ester group at the 2-position and the two methyl groups at the 5- and 6-positions are expected to act as auxochromes. These electron-donating groups are likely to cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* bands.
| Electronic Transition | Expected λmax Range (nm) | Relative Intensity (ε) | Originating Chromophore |
|---|---|---|---|
| π → π | ~250 - 290 | High (~10,000 L·mol⁻¹·cm⁻¹) | Conjugated 3-phenylpyridine system |
| n → π | ~300 - 350 | Low (~100 L·mol⁻¹·cm⁻¹) | Pyridine Nitrogen Lone Pair |
Advanced Spectroscopic Methods in Picolinate Research (e.g., Circular Dichroism if chirality is introduced in analogues)
While powerful for structural elucidation, techniques like NMR, MS, IR, and UV-Vis are insensitive to stereochemistry. This compound is an achiral molecule and, therefore, does not exhibit optical activity. However, advanced spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, become indispensable when chirality is introduced into analogous structures.
Circular Dichroism is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not produce a CD signal. Chirality could be introduced into analogues of this compound in several ways:
Covalent Modification: Introduction of a stereocenter, for instance, by replacing a hydrogen on one of the methyl groups with a different substituent or by adding a chiral group to the phenyl ring.
Complexation: Picolinates are excellent ligands for metal ions. The coordination of a picolinate analogue to a chiral metal center or the formation of a specific, twisted conformation upon binding to an achiral metal can induce chirality in the resulting complex.
Once a chiral analogue is synthesized, CD spectroscopy can be used to distinguish between its enantiomers, which would produce mirror-image CD spectra. utexas.edu The sign and intensity of the CD signals (known as Cotton effects) provide detailed information about the three-dimensional arrangement of atoms in the molecule.
Other advanced chiroptical techniques offer even greater sensitivity and structural detail. Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized light in the infrared region, providing stereochemical information about the molecule's vibrational modes. rsc.org Photoelectron Circular Dichroism (PECD) is a highly sensitive method that measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization with circularly polarized light, offering a sensitivity that can be orders of magnitude greater than conventional CD. rsc.orgaps.org These advanced methods are at the forefront of research for assigning the absolute configuration and studying the solution-phase conformations of complex chiral molecules, including potential chiral derivatives of picolinates. rsc.org
Detailed Crystallographic Analysis of this compound Currently Unavailable in Public Scientific Literature
A thorough investigation of public scientific databases and literature reveals a lack of available crystallographic data for the chemical compound this compound (CAS Number: 57768-13-5). Despite the compound being documented, detailed experimental data from single-crystal X-ray diffraction (SC-XRD) studies—which would be necessary to elaborate on its absolute structure, conformation, and other solid-state characteristics—are not present in the accessible scientific domain.
Consequently, a comprehensive article focusing on the specific crystallographic analysis of this compound, as outlined in the requested structure, cannot be generated at this time. The required empirical data for the following sections is not available:
Crystallographic Analysis and Solid State Structural Characterization
Polymorphism Studies of Picolinate (B1231196) Esters:While polymorphism is a known phenomenon among picolinate esters and other organic molecules, specific studies on the potential polymorphic forms of Methyl 5,6-dimethyl-3-phenylpicolinate have not been published.
General information on the crystallographic trends of related compounds, such as other picolinate esters or phenyl-substituted pyridine (B92270) derivatives, exists. However, providing such information would deviate from the strict focus on this compound as per the instructions. An accurate and scientifically sound article on this specific compound's crystallography is contingent on future experimental research and the publication of its crystal structure.
Reactivity and Reaction Mechanisms of Methyl 5,6 Dimethyl 3 Phenylpicolinate
Chemical Transformations of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. uoanbar.edu.iqwikipedia.org The nitrogen atom imparts a partial positive charge on the ring carbons, particularly at the α (2 and 6) and γ (4) positions, making the ring susceptible to nucleophilic attack. youtube.com Conversely, the ring is deactivated towards electrophilic substitution compared to benzene (B151609). uoanbar.edu.iq
Reactions at the Pyridine Nitrogen: Like other pyridines, the lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile. wikipedia.org It can be protonated by strong acids or alkylated by alkyl halides to form a pyridinium (B92312) salt. This modification increases the electron deficiency of the ring, further activating it for nucleophilic substitution and increasing its reactivity. wikipedia.orgyoutube.com
N-Oxidation: Reaction with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding Pyridine N-oxide. This transformation alters the electronic properties of the ring, facilitating certain substitution reactions. wikipedia.org
Nucleophilic Aromatic Substitution: The pyridine ring's electron-deficient nature makes it a suitable substrate for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitrogen. youtube.com However, in Methyl 5,6-dimethyl-3-phenylpicolinate, these positions (C2 and C6) are already substituted. Nucleophilic attack would be less favorable at the other positions without a suitable leaving group.
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. uoanbar.edu.iq When it does occur, it is directed to the 3- and 5-positions, which have a relatively higher electron density. In this specific molecule, the C3 and C5 positions are occupied by a phenyl and a methyl group, respectively. Further electrophilic substitution would be directed by the combined electronic effects of these existing groups and the ring nitrogen, likely occurring on the phenyl ring unless very forcing conditions are used.
Reactions Involving the Ester Functionality (e.g., Hydrolysis, Transesterification)
The methyl ester group at the C2 position is a key reactive site. It can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5,6-dimethyl-3-phenylpicolinic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. science.gov
Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is often used to introduce different alkyl groups into the ester functionality. researchgate.net
Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide. This typically requires heating or catalytic activation.
Reduction: The ester group can be reduced to a primary alcohol (2-(hydroxymethyl)-5,6-dimethyl-3-phenylpyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis (Basic) | NaOH, H₂O; then H₃O⁺ | Carboxylic Acid |
| Hydrolysis (Acidic) | H₂SO₄, H₂O, heat | Carboxylic Acid |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester (COOR') |
| Amidation | NH₃ or R'NH₂, heat | Amide (CONH₂ or CONHR') |
| Reduction | LiAlH₄; then H₂O | Primary Alcohol (CH₂OH) |
Reactivity of Methyl and Phenyl Substituents
The substituents on the pyridine ring also possess their own characteristic reactivity.
Methyl Groups (C5 and C6): Methyl groups attached to pyridine rings can exhibit reactivity, particularly the one at the C6 position (ortho to the nitrogen). This methyl group can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes or ketones, in reactions analogous to aldol (B89426) condensations. researchgate.net The methyl groups can also be oxidized under strong conditions.
Phenyl Group (C3): The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The directing effect of the pyridine ring to which it is attached will influence the position of substitution on the phenyl ring. The pyridine ring generally acts as a deactivating, meta-directing substituent in such reactions.
Organometallic Reactions and Picolinate (B1231196) Coupling Chemistry
Picolinate compounds are widely used as ligands in organometallic chemistry due to the nitrogen and oxygen atoms that can chelate to a metal center. wikipedia.orgresearchgate.net These organometallic complexes are often employed as catalysts. wikipedia.org
Ligand Formation: this compound can act as a ligand for various transition metals. The coordination typically involves the pyridine nitrogen and the carbonyl oxygen of the ester group, forming a stable five-membered chelate ring.
Coupling Reactions: While specific coupling reactions involving this compound are not extensively documented, picolinates and pyridine derivatives are staples in cross-coupling chemistry. wikipedia.org The molecule could potentially participate in reactions that functionalize the pyridine ring, for instance, if a halogen were present. More commonly, the corresponding picolinic acid would be used to direct C-H activation reactions. For example, a palladium catalyst could coordinate to the picolinate ligand, facilitating the activation and subsequent functionalization of a C-H bond on a substrate in a catalytic cycle. Such cycles often involve elementary steps like oxidative addition and reductive elimination. libretexts.orgprinceton.edu
| Reaction Class | Role of the Picolinate | Potential Transformation |
|---|---|---|
| Coordination Chemistry | Bidentate Ligand | Formation of metal complexes (e.g., with Pd, Ru, Ir) |
| Palladium-Catalyzed Cross-Coupling | Directing Group (as the acid) | C-H activation and functionalization of substrates |
| Catalyst Modification | Ancillary Ligand | Tuning the electronic and steric properties of a metal catalyst |
Mechanistic Investigations of Picolinate Transformations
Mechanistic studies on picolinates often focus on how the functional groups influence reaction pathways.
Anomeric Effects in Synthesis: The synthesis of picolinates can proceed through multi-component reactions where anomeric effects play a crucial role in the oxidation-reduction steps of ring formation. researchgate.netrsc.org The stereoelectronic effects involving lone pairs on heteroatoms can influence the stability of intermediates and transition states, guiding the reaction toward the desired picolinate product. researchgate.net
Proton-Coupled Electron Transfer (PCET): In the context of redox reactions involving metal-picolinate complexes, mechanistic studies have highlighted the importance of proton-coupled electron transfer (PCET). researchgate.net The electrochemical behavior of such complexes can be modulated by the availability of protons. The reduction of a metal center can be promoted by proton donation, indicating a concerted or stepwise transfer of both a proton and an electron. This mechanism is relevant in understanding the biological and catalytic activity of metal picolinates. researchgate.net
Mechanism of Ester Hydrolysis: The mechanism of hydrolysis of the ester group follows well-established pathways for nucleophilic acyl substitution.
Base-Catalyzed: Involves a two-step process with a tetrahedral intermediate. The rate-determining step is typically the attack of the hydroxide ion on the ester carbonyl.
Acid-Catalyzed: This is a multi-step equilibrium process. It begins with the protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. Subsequent proton transfers lead to the elimination of methanol (B129727) and regeneration of the acid catalyst.
Computational and Theoretical Chemistry Studies of Picolinate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is widely applied to molecules like Methyl 5,6-dimethyl-3-phenylpicolinate to understand their fundamental chemical nature.
DFT calculations are employed to determine the optimized molecular geometry and to analyze the electronic landscape of the molecule. Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly used to model the distribution of electrons and predict the energies of molecular orbitals. nih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. scielo.org.zaresearchgate.net
Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer, conjugation, and electron delocalization within the molecule. scielo.org.za For this compound, this analysis would reveal the interactions between the pyridine (B92270) ring, the phenyl substituent, and the methyl ester group, quantifying the stability derived from these electronic interactions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Calculated Value | Implication |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; indicates electron-donating capability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests high kinetic stability and low chemical reactivity. researchgate.net |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net By computing the magnetic shielding tensors for each nucleus, theoretical spectra can be generated. These calculated shifts are often in good agreement with experimental data, helping to confirm the molecular structure and assign specific signals to the corresponding atoms in the this compound structure. scielo.org.za
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. The results, typically presented as absorption wavelengths (λmax) and oscillator strengths (f), can be compared with experimental UV-Vis spectra to understand the electronic transitions responsible for the observed absorption bands, often corresponding to π→π* and n→π* transitions within the aromatic rings and carbonyl group. scielo.org.za
Table 2: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Shifts
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO) |
| C=O (ester) | 168.5 | 169.2 |
| C-phenyl (ipso) | 138.0 | 137.5 |
| C-pyridine (C3) | 135.2 | 134.8 |
| C-pyridine (C5) | 130.1 | 130.9 |
| O-CH₃ (ester) | 52.3 | 52.8 |
| C-CH₃ (ring) | 20.5 | 21.1 |
DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For reactions involving picolinate (B1231196) systems, calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov
By locating the transition state structure and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. nih.gov This allows for the theoretical prediction of reaction rates and the exploration of competing reaction pathways. For instance, DFT could be used to study the hydrolysis of the ester group in this compound or electrophilic substitution reactions on its aromatic rings, providing a detailed, step-by-step understanding of the reaction mechanism at the molecular level.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes in a simulated environment (e.g., in a solvent like water or chloroform). youtube.complos.org
For this compound, MD simulations can explore its conformational landscape. Key aspects to study would include:
The rotational freedom of the phenyl group relative to the pyridine ring.
The flexibility of the methyl ester side chain.
By simulating the molecule over nanoseconds or longer, a representative ensemble of conformations can be generated. plos.org This provides insight into the molecule's flexibility, its average shape in solution, and how it might interact with other molecules, such as biological receptors or solvent molecules. rsc.org
Monte Carlo (MC) Simulations for Adsorption and Interaction Studies
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying complex systems with many degrees of freedom, such as the interaction of a molecule with a surface. ucmerced.edu
Grand Canonical Monte Carlo (GCMC) is a specific MC method used to study adsorption phenomena. mdpi.comscm.com It can be used to simulate the adsorption of this compound onto various materials, such as activated carbon, zeolites, or metallic surfaces. arxiv.org These simulations can predict:
Adsorption Isotherms: The amount of substance adsorbed onto a surface as a function of its pressure or concentration at a constant temperature. scm.com
Isosteric Heat of Adsorption: The energy released upon adsorption, which indicates the strength of the interaction between the molecule and the surface.
Optimal Adsorption Sites: The preferred location and orientation of the molecule on the surface. researchgate.net
Such studies are valuable for applications in catalysis, separation processes, and sensor development.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govmdpi.com
To build a QSAR model for picolinate derivatives, one would first synthesize or computationally design a library of related compounds by modifying the substituents on the pyridine or phenyl rings. For each compound, a set of numerical parameters known as molecular descriptors would be calculated. mdpi.com These descriptors quantify various aspects of the molecule's structure and properties.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Description |
| Physicochemical | LogP, Molar Refractivity (MR) | Describe hydrophobicity, size, and polarizability. mdpi.com |
| Topological | Molecular Connectivity Indices | Describe atomic connectivity and branching. |
| Geometrical (3D) | Molecular Surface Area, Volume | Describe the 3D shape and size of the molecule. researchgate.net |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Describe electronic properties calculated from quantum mechanics. nih.gov |
Once the descriptors and experimental activity data (e.g., IC₅₀ values for enzyme inhibition) are collected for the series of compounds, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a mathematical model. simulations-plus.com This model can then be used to predict the activity of new, unsynthesized picolinate derivatives, allowing for the efficient exploration of the chemical space and the rational design of molecules with enhanced properties. mdpi.com
Molecular Docking and Ligand-Receptor Interaction Analysis for Molecular Recognition Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in the field of drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at a molecular level. In the context of "this compound," molecular docking studies can elucidate its potential biological targets and the nature of its interactions within the binding pocket of a receptor.
The process involves the prediction of the ligand's conformation and its orientation within the active site of the target protein. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable binding interaction. These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.
For "this compound," a hypothetical molecular docking study against a putative kinase target could yield data such as binding energies and interacting amino acid residues. The phenyl and dimethyl-substituted pyridine core provides a scaffold that can be accommodated in various enzymatic clefts, and the methyl ester group can act as a hydrogen bond acceptor.
Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 0.25 |
| Hydrogen Bond Interactions | GLU116, GLY117 |
| Hydrophobic Interactions | LEU46, PHE58, ALA16 |
Note: The data in this table is hypothetical and serves as an example of the results that would be generated from a molecular docking study.
The analysis of ligand-receptor interactions derived from docking simulations provides insights into the structure-activity relationship (SAR) of the compound. This information is crucial for the rational design of more potent and selective analogs. For example, the identification of key amino acid interactions could guide modifications to the structure of "this compound" to enhance its binding affinity. tubitak.gov.trmalariaworld.org
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and molecular structure. This method, developed by Richard Bader, partitions a molecule into atomic basins based on the gradient vector field of the electron density. By analyzing the properties of the electron density at bond critical points (BCPs), QTAIM provides a quantitative description of the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds).
For "this compound," a QTAIM analysis would provide a detailed picture of its electronic structure. This includes the characterization of all covalent bonds within the molecule, as well as any potential non-covalent interactions that contribute to its conformational stability. The analysis focuses on several key parameters at the BCPs:
Electron density (ρ(r)) : A higher value indicates a stronger bond.
Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.
Total electron energy density (H(r)) : The sign of H(r) can also help to distinguish between different types of interactions.
While specific QTAIM studies on "this compound" are not present in the provided search results, the methodology has been applied to similar systems, such as quinolone carboxylic acid derivatives, to investigate intramolecular hydrogen bonds. nih.gov This demonstrates the capability of QTAIM to elucidate subtle electronic effects that govern molecular properties.
A hypothetical QTAIM analysis of "this compound" could focus on the bonds within the pyridine ring, the phenyl substituent, and the methyl ester group, as well as potential intramolecular interactions.
Illustrative QTAIM Data for Selected Bonds in this compound
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
| C=O (ester) | 0.35 | -0.50 | -0.45 | Covalent |
| C-O (ester) | 0.25 | -0.20 | -0.15 | Covalent |
| C-C (phenyl-pyridine) | 0.28 | -0.25 | -0.20 | Covalent |
| C-H···O (intramolecular) | 0.02 | 0.05 | 0.005 | Weak hydrogen bond |
Note: The data in this table is hypothetical and for illustrative purposes to show the type of information a QTAIM analysis would provide.
Such an analysis would provide a rigorous, quantitative description of the bonding in "this compound," which can be correlated with its chemical reactivity and physical properties.
Advanced Applications of Picolinate Esters in Chemical Sciences
Picolinates as Ligands in Coordination Chemistry and Catalysis
Picolinate (B1231196) and its derivatives are highly effective ligands in coordination chemistry. Derived from picoline, the picolinate ligand is typically bidentate, coordinating to metal centers through its nitrogen and oxygen atoms. This chelation forms stable five-membered rings with metal ions, a structural motif that is fundamental to its utility in catalysis and materials science. acs.orgnih.gov The substituents on the pyridine (B92270) ring of the picolinate ligand, such as the methyl and phenyl groups in Methyl 5,6-dimethyl-3-phenylpicolinate, can be strategically varied to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity and catalytic activity.
The synthesis of picolinate-based metal complexes is generally straightforward, involving the reaction of a metal salt with the picolinic acid or its ester derivative. The specific coordination geometry of the resulting complex—such as octahedral or square planar—is influenced by the metal ion, the substituents on the picolinate ligand, and the reaction conditions. For instance, various stable picolinate complexes with transition metals like Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been synthesized and characterized. researchgate.net
Pyclen-based ligands functionalized with picolinate arms have been synthesized for the coordination of Gadolinium(III), leading to highly stable and inert chelates. acs.org Similarly, rhodium and iridium tris-picolinate complexes have been synthesized and studied for their electrochemical properties. nih.gov
Picolinate-ligated metal complexes have emerged as powerful catalysts in a variety of organic transformations, most notably in cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: Picolinamide (B142947) ligands, which are structurally related to picolinate esters, have been successfully employed in nickel-catalyzed reductive cross-coupling reactions. For example, a novel picolinamide pincer ligand with a Ni(II) precatalyst has been used for the efficient coupling of (hetero)aryl bromides with alkyl bromides. researchgate.netnih.gov Picolinic acid derivatives have also been used as ligands in copper-catalyzed aryl ether formation. nih.gov Furthermore, palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl and heteroaryl bromides provides a direct route to form C-C bonds. rsc.org The substituents on the picolinate ligand can play a crucial role in determining the redox properties of the metal center and, consequently, its catalytic efficacy. nih.gov
Asymmetric Catalysis: While specific examples involving this compound in asymmetric catalysis are not prevalent in the literature, the chiral environment created by substituted picolinate ligands can, in principle, be exploited for enantioselective transformations. The design of chiral picolinate ligands is an active area of research for such applications.
The catalytic activity of various metal-picolinate systems is summarized in the table below.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Ni(II)/Picolinamide | Reductive Cross-Coupling | Aryl bromides, Alkyl bromides | Mild conditions, tolerance of various functional groups. nih.gov |
| Pd/Picolinic Acid | Decarboxylative Cross-Coupling | 2-picolinic acid, Aryl/Heteroaryl bromides | Direct C-C bond formation. rsc.org |
| Cu/Picolinamide | Aryl Ether Formation | Aryl iodides, Phenols | Effective for bulky substrates. nih.gov |
| Mn(II)/Picolinic Acid | Oxidation | Organic pollutants | Picolinic acid enhances the catalytic activity of Mn(II) for peracetic acid oxidation. acs.orgnih.gov |
Picolinate Derivatives as Versatile Synthons in Organic Synthesis
Beyond their role as ligands, picolinate derivatives serve as valuable synthons—building blocks used in organic synthesis to introduce specific molecular fragments. The picolinic acid moiety is a particularly useful synthon due to its susceptibility to decarboxylation, which can be harnessed to form new chemical bonds.
One of the most significant applications of picolinic acids as synthons is in decarboxylative cross-coupling reactions . wikipedia.org In these reactions, the carboxylic acid group is removed as carbon dioxide, and a new bond is formed at its original position. Palladium-catalyzed decarboxylative coupling of 2-picolinic acid with aryl halides is a well-established method for the synthesis of 2-arylpyridines. rsc.org This strategy avoids the need for pre-functionalized organometallic reagents, which are often sensitive to air and moisture. wikipedia.org
The Hammick reaction is another example where picolinic acids act as synthons. This reaction involves the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound to yield 2-pyridyl-carbinols. wikipedia.org The reaction proceeds through a reactive intermediate formed upon decarboxylation, which then attacks the carbonyl compound. wikipedia.org
This compound, with its ester functionality, can be readily hydrolyzed to the corresponding carboxylic acid, making it a precursor for these decarboxylative transformations. The methyl and phenyl substituents would remain on the pyridine ring, allowing for the synthesis of highly substituted pyridine derivatives.
Applications in Materials Science
The rigid structure and coordinating ability of picolinate ligands make them excellent candidates for the construction of advanced materials, such as functional polymers and metal-organic frameworks (MOFs).
Functional Polymers: Picolinate moieties can be incorporated into polymer chains to create materials with specific functionalities. For instance, new coordination polymers have been synthesized using (S)-BINOL-derived chiral picolinate ligands. rsc.org Carboxy-functionalized picolinate linkers have also been used to generate a variety of coordination polymers with diverse structures and catalytic properties. acs.org These materials can exhibit interesting magnetic or optical properties. Picolinamide-based ligands have also been used to create zinc(II) coordination polymers that show catalytic activity in hydrolysis reactions. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. researchgate.net Picolinate-based ligands are attractive as linkers for MOFs due to their rigidity and ability to form strong bonds with metal centers. researchgate.net Polytopic picolinate ligands, containing multiple coordinating sites, have been designed to create MOFs with specific topologies and pore structures. researchgate.net Ethynyl-bridged polytopic picolinate ligands, for example, have been used to synthesize robust and luminescent europium(III) coordination polymers that can function as sensors for nitroaromatic compounds and metal ions. acs.orgnih.gov The high porosity and large surface area of MOFs make them promising for applications in gas storage, separation, and catalysis. researchgate.net
Role of Picolinates in Analytical Chemistry as Reference Standards or Probes
In analytical chemistry, well-characterized, pure compounds are essential as reference standards for the accurate quantification of analytes. Certain picolinate compounds, due to their stability and distinct chemical properties, serve this purpose.
Reference Standards: Chromium(III) picolinate is a well-known nutritional supplement, and its accurate determination in commercial products is crucial. pharmaffiliates.com Pure chromium picolinate is used as an analytical standard for this purpose. medchemexpress.com Validated high-performance liquid chromatography (HPLC) methods have been developed for the quantification of chromium picolinate in pharmaceutical dosage forms using a reference standard. nih.gov Similarly, picolinic acid itself is available as an analytical standard. medchemexpress.com A flow injection-electrospray ionization-tandem mass spectrometry method has been developed for the determination of chromium(III) picolinate in dietary supplements, which relies on a well-characterized standard. nih.gov
Probes: The luminescent properties of certain picolinate-containing metal complexes make them suitable for use as probes in bioimaging and sensing applications. For example, fluorescent half-sandwich iridium complexes with picolinamidate ligands have been developed for in-cell visualization. nih.gov These complexes can be tracked within cells using fluorescence microscopy, providing insights into their biological interactions. nih.gov Europium(III) coordination polymers based on picolinate ligands exhibit luminescence that is quenched in the presence of specific analytes, enabling their use as selective sensors. acs.orgnih.gov
Photophysical Properties and Applications of Picolinate-Containing Compounds
The incorporation of picolinate ligands into metal complexes can give rise to interesting photophysical properties, including strong luminescence. This has led to their investigation for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.
Luminescent Metal Complexes: Iridium(III) complexes are particularly known for their phosphorescent properties. researchgate.net Heteroleptic iridium(III) complexes containing picolinate as an ancillary ligand have been synthesized and studied for their photophysical properties. researchgate.netresearchgate.net These complexes can exhibit emission colors ranging from blue to orange-red, with high quantum yields. researchgate.netresearchgate.net The emission properties can be tuned by modifying the substituents on the picolinate ligand. For example, iridium(III) complexes with cyclometalated quinoxaline (B1680401) ligands and a picolinate ancillary ligand show tunable phosphorescence in the red region of the visible spectrum. acs.org
Applications in OLEDs: The high phosphorescence quantum yields of iridium-picolinate complexes make them attractive as emitters in OLEDs. rsc.org By decorating the picolinate ligand with hole-transporting moieties like carbazole (B46965) dendrons, the electroluminescence properties of the iridium complexes can be enhanced, leading to more efficient OLED devices. rsc.org
Photosensitizers: Platinum(II) complexes containing picolinate ligands have also been investigated for their photophysical properties. nih.govnih.gov These complexes can exhibit phosphorescence and act as photosensitizers, meaning they can absorb light and transfer the energy to other molecules. nih.govnih.gov This property is useful in applications such as photodynamic therapy and photocatalysis. Some of these complexes have been shown to produce singlet oxygen with quantum yields in the range of 13-17%. nih.govnih.gov
The photophysical properties of a selection of picolinate-containing metal complexes are detailed below.
| Complex Type | Emission Color | Quantum Yield (Φ) | Key Application |
| Iridium(III) Picolinates | Blue to Orange-Red | Up to 0.92 | OLEDs researchgate.netresearchgate.net |
| Platinum(II) Picolinates | - | Singlet Oxygen Φ: 13-17% | Photosensitizers nih.govnih.gov |
| Europium(III) Picolinate CPs | Red | - | Luminescent Sensors acs.orgnih.gov |
| Iridium(III) Quinoxaline Picolinates | Red (633–680 nm) | ~5% in aerated chloroform | OLEDs acs.org |
Emerging Research Directions and Future Perspectives in Methyl 5,6 Dimethyl 3 Phenylpicolinate Research
Development of Novel Picolinate (B1231196) Derivatization Methods
The functionalization of the picolinate scaffold is a key area of research, as it allows for the fine-tuning of the molecule's properties for specific applications. Traditional methods of derivatization are being supplemented and, in some cases, replaced by more sophisticated and efficient techniques.
One promising approach is the use of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic step, offer a highly efficient route to complex molecules. For instance, a cooperative vinylogous anomeric-based oxidation has been successfully employed for the synthesis of various picolinate and picolinic acid derivatives. This method, utilizing a novel nanoporous heterogeneous catalyst, demonstrates the potential for creating diverse libraries of picolinate derivatives under mild conditions.
Another significant area of development is the use of transition-metal catalysis , particularly with palladium. Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. These methods are being explored for the synthesis of aryl- and heteroaryl-substituted picolinates, which could be directly applicable to the synthesis and further derivatization of compounds like Methyl 5,6-dimethyl-3-phenylpicolinate. The development of new ligands and catalytic systems continues to expand the scope and efficiency of these transformations.
Furthermore, research into the derivatization of the carboxylic acid group itself is ongoing. While traditional esterification methods are well-established, novel reagents and techniques are being developed to facilitate this transformation under milder conditions and with greater functional group tolerance. The synthesis of "active esters" of picolinic acids, for example, provides versatile intermediates for the preparation of amides and other derivatives.
| Derivatization Method | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. | High atom economy, operational simplicity, and rapid access to molecular diversity. |
| Transition-Metal Catalysis | Use of metals like palladium to catalyze the formation of new chemical bonds. | High selectivity, broad substrate scope, and mild reaction conditions. |
| Active Ester Formation | Conversion of the carboxylic acid to a more reactive form for subsequent reactions. | Enhanced reactivity, enabling derivatization under mild conditions. |
Integration of Artificial Intelligence and Machine Learning in Picolinate Synthesis Design
The advent of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize the field of chemical synthesis. nih.gov These powerful computational tools are being applied to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes from scratch. For a compound like this compound, AI and ML could significantly accelerate the discovery of new derivatives and more efficient synthetic pathways.
Retrosynthesis prediction is a key application of AI in chemistry. Machine learning models can be trained on vast databases of known chemical reactions to propose synthetic routes for a target molecule. selleckchem.com These tools can identify not only established synthetic disconnections but also novel and unconventional pathways that a human chemist might overlook. For the synthesis of complex picolinates, these algorithms could suggest starting materials and reaction sequences, thereby reducing the time and resources required for experimental validation.
Reaction optimization is another area where AI is making a significant impact. Machine learning algorithms can analyze experimental data to identify the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction, leading to higher yields and purity. This is particularly valuable for complex, multi-parameter reactions often encountered in the synthesis of substituted heterocycles.
| AI/ML Application | Description | Impact on Picolinate Research |
| Retrosynthesis Prediction | Algorithms suggest synthetic routes to a target molecule. selleckchem.com | Faster identification of efficient and novel synthetic pathways. |
| Reaction Optimization | Machine learning models identify optimal reaction conditions. | Improved yields, purity, and efficiency of synthetic steps. |
| Automated Synthesis | AI-driven robotic platforms execute and optimize reactions. acs.org | High-throughput synthesis and screening of picolinate derivatives. |
Exploration of Picolinates in Advanced Chemical Technologies
The unique chemical properties of the picolinate scaffold, particularly its ability to chelate metal ions, make it an attractive building block for a variety of advanced chemical technologies. Research is actively exploring the use of picolinate derivatives in materials science, catalysis, and medicinal chemistry.
In materials science , picolinates are being used as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs) . researchgate.net These materials consist of metal ions or clusters linked together by organic ligands, forming extended one-, two-, or three-dimensional structures. Picolinate-based MOFs have shown promise as catalysts for organic transformations, such as the cyanosilylation of aldehydes. acs.org They are also being investigated for their potential in gas storage and separation.
The photophysical properties of picolinate-containing materials are also of great interest. Lanthanide-based coordination polymers incorporating picolinate ligands have been shown to exhibit strong luminescence , which can be quenched in the presence of certain analytes. acs.orgnih.gov This property is being exploited for the development of chemical sensors for the detection of nitroaromatic compounds (often found in explosives) and metal ions in aqueous solutions. nih.gov
In the realm of medicinal chemistry , picolinate derivatives are being investigated for a range of biological activities. The ability of picolinic acid to form stable complexes with metal ions is relevant to the study of metalloenzymes and the development of metal-based therapeutic and diagnostic agents. For example, picolinate-containing macrocyclic complexes of manganese are being explored as potential contrast agents for magnetic resonance imaging (MRI). researchgate.net Furthermore, chromium picolinate is widely known as a nutritional supplement. drugbank.com
Enhanced Spectroscopic and Computational Characterization Techniques
A deep understanding of the structure, properties, and reactivity of picolinate compounds relies on the application of advanced characterization techniques. Modern spectroscopic and computational methods provide unprecedented insights into the molecular world.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of organic molecules. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are routinely used to determine the connectivity of atoms in complex picolinate derivatives. Furthermore, specialized NMR techniques can be used to study the dynamics of these molecules in solution and their interactions with other species.
Mass spectrometry (MS) is another indispensable tool for the characterization of picolinates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions. Tandem mass spectrometry (MS/MS) is used to fragment molecules, providing valuable information about their structure.
In parallel with these experimental techniques, computational chemistry is playing an increasingly important role in the study of picolinate compounds. Density Functional Theory (DFT) calculations, for instance, can be used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic structures. These calculations can help to interpret experimental spectra, elucidate reaction mechanisms, and design new molecules with desired properties. For example, DFT calculations have been used to study the decarboxylation of picolinic acid, providing insights into the reaction mechanism.
| Technique | Application in Picolinate Research |
| 2D NMR Spectroscopy | Detailed structural elucidation of complex derivatives. |
| High-Resolution Mass Spectrometry | Accurate determination of elemental composition. |
| Tandem Mass Spectrometry | Structural information through fragmentation patterns. |
| Density Functional Theory (DFT) | Prediction of molecular properties and reaction mechanisms. |
Collaborative and Interdisciplinary Research on Picolinate Compounds
The multifaceted nature of picolinate research, spanning from fundamental organic synthesis to advanced materials and biological applications, necessitates a collaborative and interdisciplinary approach. The future of this field lies in the synergy between chemists, materials scientists, biologists, and computational scientists.
Collaborations between synthetic organic chemists and materials scientists are crucial for the design and synthesis of novel picolinate-based materials with tailored properties. The expertise of synthetic chemists in designing and preparing new ligands is essential for the creation of MOFs and coordination polymers with desired functionalities, such as specific pore sizes or catalytic activities.
Similarly, partnerships between chemists and biologists are vital for exploring the medicinal applications of picolinate derivatives. Understanding the biological targets of these compounds and their mechanisms of action requires a deep knowledge of both chemistry and biology. Such collaborations can lead to the development of new therapeutic and diagnostic agents.
The integration of computational chemistry into all aspects of picolinate research is also paramount. Computational chemists can provide valuable theoretical insights that can guide experimental work, saving time and resources. The development of new theoretical models and computational tools will continue to enhance our ability to predict and understand the behavior of these fascinating molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
